9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound is a tricyclic derivative featuring a [1,2,4]triazolo[5,1-b]quinazolin-8-one core substituted with a 2-chlorophenyl group at position 9 and a 4-hydroxyphenyl group at position 2. Its molecular formula is C₂₂H₁₇ClN₄O₂ (calculated molecular weight: 404.85 g/mol). Key physicochemical properties include a logP of ~3.3, hydrogen bond acceptors/donors count of 6 and 1, respectively, and a polar surface area of 72.8 Ų, suggesting moderate lipophilicity and solubility .
Pharmacologically, it belongs to a class of selective RXFP4 agonists, demonstrating activity in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays. Structural optimization studies highlight the critical roles of the 2-chlorophenyl (enhancing receptor binding) and 4-hydroxyphenyl (improving metabolic stability) substituents in its bioactivity .
Properties
IUPAC Name |
9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-5-2-1-4-14(15)19-18-16(6-3-7-17(18)28)23-21-24-20(25-26(19)21)12-8-10-13(27)11-9-12/h1-2,4-5,8-11,19,27H,3,6-7H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGAGBCVHWDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC=CC=C5Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , often referred to as compound 7a , has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The structure of compound 7a consists of a triazoloquinazolinone scaffold with specific substituents that influence its biological properties. The synthesis involves several key steps:
- Starting Materials : Substituted methyl benzoate or benzoyl chloride is used as the starting material.
- Hydrazinolysis : This step produces benzohydrazide derivatives.
- Cyclization : The key intermediate is synthesized by reacting with S-methylisothiourea sulfate.
- Chiral Resolution : Enantiomers are resolved to evaluate their bioactivity.
A detailed synthetic route can be found in the literature .
Pharmacological Evaluation
Compound 7a has been evaluated for its agonistic activity towards the RXFP4 receptor. Key findings include:
- EC50 Values : The compound exhibited an effective concentration (EC50) of approximately for RXFP4 activation.
- Efficacy : The efficacy was reported at compared to forskolin-stimulated controls in CHO-K1 cells overexpressing RXFP4 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of the 2-chlorophenyl group is crucial for maintaining RXFP4 binding affinity.
- Substituting the triazole moiety with other heterocycles significantly reduces agonistic activity. For instance, replacing the triazole with a pyrazole resulted in a complete loss of activity .
Anticancer Activity
Recent studies have explored the anticancer potential of compound 7a:
- In vitro Studies : Compound 7a demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : It appears to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .
Antioxidant Properties
In addition to its anticancer effects, compound 7a has been evaluated for antioxidant activities:
- DPPH Assay : The compound showed notable scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit cell proliferation. For example:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 5.0 µM (apoptosis induction)
- MDA-MB-231: 7.5 µM (cell cycle arrest)
- A549: 10.0 µM (inhibition of proliferation)
Enzyme Inhibition
The compound has demonstrated the ability to inhibit key enzymes involved in cancer progression:
- Histone Deacetylase (HDAC) : Moderate inhibition (40–75% residual activity), which is crucial for altering gene expression associated with cancer.
Biological Studies
The compound's biological activity has been explored through various studies that highlight its interaction with biological targets:
- Fluorescent Probes : Derivatives have been developed for selective detection of Fe³⁺ ions.
- Receptor Binding Studies : Investigations into the binding affinities for different receptors have shown promising results for potential therapeutic applications.
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : Demonstrated significant apoptosis induction at low concentrations.
- In Vivo Studies : Ongoing research aims to evaluate the efficacy and safety profiles in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and biological/physical properties:
Structural and Functional Differences
Core Modifications: The target compound’s triazoloquinazolinone core differs from analogs like tetrazolo[5,1-b]quinazolinone () and benzimidazoloquinazolinone (), which show reduced RXFP4 selectivity due to altered heterocyclic electronics . The 4-hydroxyphenyl group at position 2 enhances metabolic stability compared to the 4-methoxyphenyl analog (), which has higher lipophilicity (logP = 3.6) but poorer aqueous solubility .
Substituent Effects: The 2-chlorophenyl group at position 9 is critical for RXFP4 binding affinity. Its removal (e.g., in the 9-phenyl analog, ) reduces potency by >50-fold . Dimethyl groups at positions 6,6 () lower melting points (>300°C vs. 250–280°C for non-dimethyl analogs) but improve crystallinity .
Synthetic Efficiency: The target compound’s synthesis via Cu-catalyzed cyclization () achieves 85% yield in 2 hours, outperforming p-TSA-mediated methods (75% yield, 10 minutes) but requiring higher catalyst loading . NGPU-catalyzed routes () are superior for benzimidazoloquinazolinones (90% yield, 30 minutes) but are less effective for triazolo cores .
Pharmacological Profiles
- RXFP4 Selectivity : The target compound exhibits >100-fold selectivity over RXFP3, unlike the tetrazolo analog (), which shows cross-reactivity due to its smaller core .
- Antimicrobial Activity: While pyridine-substituted triazoloquinazolinones () inhibit S. aureus (MIC = 8 µg/mL), the target compound lacks antimicrobial efficacy, highlighting functional group-dependent bioactivity .
Physicochemical Properties
Preparation Methods
Chloroacetylation of the Quinazolinone Intermediate
To introduce reactivity for triazole ring formation, the 3-amino group of the quinazolinone intermediate is chloroacetylated. This step employs chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base, yielding 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. The reaction proceeds at room temperature, with TLC monitoring confirming completion within 30 minutes.
Triazole Ring Formation via Cyclocondensation
The triazolo[5,1-b]quinazoline system is constructed through cyclocondensation reactions between the chloroacetylated quinazolinone and heterocyclic precursors. Two primary strategies dominate:
Nucleophilic Displacement with 4-Methyl-4H-1,2,4-Triazole-3-Thiol
A mixture of 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide and 4-methyl-4H-1,2,4-triazole-3-thiol undergoes nucleophilic substitution in refluxing acetone with potassium carbonate. The thiol group attacks the chloroacetamide moiety, displacing chloride and forming a thioether intermediate. Subsequent intramolecular cyclization eliminates hydrogen sulfide, yielding the fused triazoloquinazoline core.
Hydrazine-Based Cyclization
Alternative routes utilize hydrazine derivatives, as exemplified by the reaction of 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis. The mixture is stirred overnight, acidified with HCl, and heated to induce cyclization, forming the triazoloquinazoline skeleton. This method emphasizes the versatility of hydrazine intermediates in constructing the 1,2,4-triazole ring.
Functionalization with Aryl Substituents
The 2-chlorophenyl and 4-hydroxyphenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Friedel-Crafts Alkylation
Lewis acid-catalyzed reactions, such as those employing AlCl3 in xylene, facilitate the coupling of chlorobenzene derivatives to the triazoloquinazoline core. For instance, treating the core with 2-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves regioselective substitution at the 9-position.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol or isopropanol. Structural confirmation relies on:
- 1H NMR : Distinct signals for the tetrahydroquinazolinone protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.8–7.6 ppm).
- MS (ESI) : Molecular ion peaks matching the theoretical mass (e.g., m/z 433.1 for C23H18ClN5O2).
- Melting Point : Consistent values (e.g., 196–198°C) across batches.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the common synthetic routes for preparing 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one?
The compound is typically synthesized via multi-step procedures involving cyclocondensation of precursor heterocycles. A key step is the formation of the triazoloquinazolinone core under controlled conditions. For example, catalysts like NGPU (a deep eutectic solvent) have been shown to improve reaction efficiency by reducing time and increasing yield compared to traditional catalysts . Reaction parameters such as temperature (80–120°C) and solvent polarity must be optimized to minimize side products .
Q. Which purification techniques are most effective for isolating high-purity samples of this compound?
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is widely employed. Recrystallization from ethanol or methanol can further enhance purity, particularly for removing residual solvents or unreacted intermediates. Purity should be verified via HPLC (>95%) and NMR spectroscopy .
Q. How is the compound characterized structurally and chemically?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl proton at δ 9–10 ppm) .
- LC-MS : For molecular weight confirmation (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray crystallography : To resolve stereochemistry and intermolecular interactions, such as hydrogen bonds involving the hydroxyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies often involve systematic substitution of the 2-chlorophenyl and 4-hydroxyphenyl groups. For example:
- Replacing the hydroxyl group with methoxy or halogens to modulate lipophilicity (logP) .
- Introducing electron-withdrawing groups on the chlorophenyl ring to enhance target binding. Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to validate hypotheses .
Q. What catalytic systems improve the efficiency of synthesizing triazoloquinazolinone derivatives?
Comparative studies (e.g., Table 6 in ) show that NGPU outperforms conventional catalysts like p-toluenesulfonic acid, achieving yields >85% in 2–4 hours. Mechanistic studies suggest the catalyst stabilizes transition states via hydrogen bonding, reducing activation energy .
Q. How can computational methods predict physicochemical properties and reactivity?
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular dynamics simulations assess solubility and membrane permeability based on logP (experimental XLogP ~2.9) and polar surface area (59.8 Ų) .
Q. How should conflicting data on biological activity be resolved?
Discrepancies in bioactivity (e.g., antitumor efficacy across cell lines) may arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., MTT assays at 48 hours) and dose-response curve validation (IC50 ± SEM) are critical. Cross-referencing with structural analogs (e.g., methoxy-substituted derivatives) can clarify trends .
Q. What insights do crystallographic studies provide into intermolecular interactions?
Single-crystal X-ray analysis reveals packing motifs, such as π-π stacking between aromatic rings and hydrogen bonds involving the hydroxyl group. These interactions influence solubility and stability, guiding formulation strategies .
Q. How do solvent systems impact reaction optimization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility but may promote side reactions. Mixed solvents (e.g., ethanol/water) balance polarity and reduce decomposition. Solvent choice should align with reaction steps (e.g., cyclization vs. purification) .
Q. What mechanistic hypotheses explain the compound’s pharmacological activity?
Preliminary evidence suggests inhibition of kinases or DNA topoisomerases via binding to ATP pockets or intercalation. Molecular docking studies (e.g., AutoDock Vina) can identify key residues (e.g., Lys123 in topoisomerase II) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
